(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process. . The resulting triazole is then subjected to further functionalization to introduce the fluorophenyl and piperidin-4-amine groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to bind to specific biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the piperidin-4-amine moiety can interact with various functional groups in the target molecule .
Comparison with Similar Compounds
Similar compounds to (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone include other triazole derivatives, such as:
- 1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- 1-{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical properties and biological activities, making each compound unique in its applications .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(3-fluorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKHXDCIQIQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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